molecular formula C31H23NO5 B4002240 2-oxo-1,2-diphenylethyl 2-(2,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate

2-oxo-1,2-diphenylethyl 2-(2,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate

Cat. No.: B4002240
M. Wt: 489.5 g/mol
InChI Key: PVQGWEOXNUMWEM-UHFFFAOYSA-N
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Description

2-oxo-1,2-diphenylethyl 2-(2,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate is a useful research compound. Its molecular formula is C31H23NO5 and its molecular weight is 489.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 489.15762283 g/mol and the complexity rating of the compound is 873. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Delivery and Biomedical Applications

Poly(2-alkenyl-2-oxazoline)s, including derivatives of 2-oxo-1,2-diphenylethyl compounds, are explored for various biomedical applications. Their functional properties, such as cytotoxicity and immunomodulative effects, are of interest for drug delivery systems, peptide conjugates, and gene delivery. Studies demonstrate that these compounds, particularly poly(2-isopropenyl-2-oxazoline) (PIPOx), exhibit low cytotoxicity and biocompatibility, making them suitable for biomedical applications. Additionally, their immunomodulative properties are being evaluated, highlighting their potential in immunobiology and as components in drug delivery systems to modulate immune responses (Kroneková et al., 2016).

Polymer Science and Materials Engineering

The exploration of poly(2-oxazolines) with varying alkyl chain lengths for cell cytotoxicity demonstrates their potential in materials science, especially in biomedical engineering. These polymers' low cytotoxicity supports their use in medical applications, offering a new avenue for developing biocompatible materials (Kronek et al., 2011). Moreover, the oxidative polymerization process for creating poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) in water presents a novel method for synthesizing engineering plastics with potential applications in various fields, including environmental sustainability and materials engineering (Saito et al., 2003).

Catalysis and Chemical Synthesis

Research into nickel complexes with new bidentate phosphinitooxazoline and -pyridine ligands for the catalytic oligomerization of ethylene showcases the role of 2-oxo-1,2-diphenylethyl derivatives in catalysis. These complexes exhibit high activity and selectivity for ethylene dimers, underscoring their importance in industrial catalysis and the synthesis of polymeric materials (Speiser et al., 2004).

Properties

IUPAC Name

(2-oxo-1,2-diphenylethyl) 2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23NO5/c1-19-13-16-26(20(2)17-19)32-29(34)24-15-14-23(18-25(24)30(32)35)31(36)37-28(22-11-7-4-8-12-22)27(33)21-9-5-3-6-10-21/h3-18,28H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQGWEOXNUMWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC(C4=CC=CC=C4)C(=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-oxo-1,2-diphenylethyl 2-(2,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate
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2-oxo-1,2-diphenylethyl 2-(2,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate
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2-oxo-1,2-diphenylethyl 2-(2,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate
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2-oxo-1,2-diphenylethyl 2-(2,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate
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2-oxo-1,2-diphenylethyl 2-(2,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 6
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2-oxo-1,2-diphenylethyl 2-(2,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.